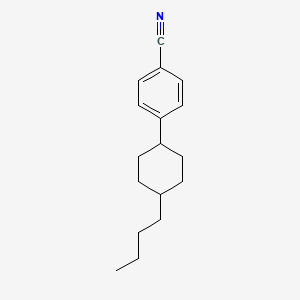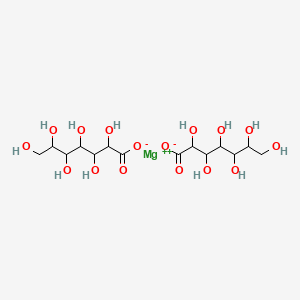![molecular formula C7H7ClN2 B1330079 6-Chlor-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin CAS No. 23596-25-0](/img/structure/B1330079.png)
6-Chlor-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin
Übersicht
Beschreibung
6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the CAS Number: 23596-25-0. It has a molecular weight of 154.6 . The IUPAC name for this compound is 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine .
Molecular Structure Analysis
The InChI code for 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is 1S/C7H7ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2 . The structure includes a pyrrolopyridine core with a chlorine atom attached at the 6th position .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The density of a similar compound, 6-chloro-2,3-dihydro-3,3-dimethyl-1H-Pyrrolo[3,2-b]pyridine, is predicted to be 1.154±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Diabetes-Management
6-Chlor-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-Verbindungen haben sich als vielversprechend bei der Reduzierung des Blutzuckerspiegels erwiesen, was für die Behandlung und Vorbeugung von diabetesbedingten Erkrankungen wie Hyperglykämie, diabetischer Dyslipidämie, Hypertriglyceridämie, Insulinresistenz und Herz-Kreislauf-Erkrankungen von Vorteil sein könnte .
Antileishmaniale Wirksamkeit
Diese Verbindungen wurden synthetisiert und auf ihre Wirksamkeit gegen viszerale Leishmaniose (VL), eine schwere parasitäre Krankheit, untersucht. Die einzigartige Funktionalisierung dieser Derivate bietet einen vielversprechenden Weg für die Entwicklung von Antileishmanien .
Chemische Synthese und Verfügbarkeit
Die Verbindung ist käuflich zu erwerben und wird mit technischen Dokumenten und begutachteten Publikationen geliefert, die die weitere Forschung und Entwicklung unterstützen können. Sie wird in verschiedenen chemischen Syntheseprozessen eingesetzt, wie die Verfügbarkeit von Anbietern wie Sigma-Aldrich zeigt .
Krebsforschung
Pyrrolo[3,2-c]pyridin-Derivate, einschließlich derer mit Chloratomen und Trichlormethylgruppen, wurden für die Krebsforschung konzipiert und synthetisiert. Diese Verbindungen wurden mit Mikrowellentechniken für eine robuste Präparation untersucht, was ihr Potenzial in Krebsbehandlungsstrategien zeigt .
Anwendungen der Computerchemie
Die Verbindung wird auch in Computerchemieprogrammen wie Amber, GROMACS, Avogadro, Pymol, Chimera, Blender und VMD für Simulationsvisualisierungen verwendet. Dies zeigt ihre Rolle in der molekularen Modellierung und im Wirkstoffdesign .
Safety and Hazards
The compound has been classified under GHS07. The hazard statements associated with it are H302-H315-H319-H332-H335, indicating that it can be harmful if swallowed, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Wirkmechanismus
Target of Action
The primary target of 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine interacts with FGFRs, inhibiting their activity . This inhibition disrupts the normal signaling pathways of the receptors, leading to changes in cellular processes .
Biochemical Pathways
The compound’s action affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine disrupts these pathways .
Result of Action
The inhibition of FGFRs by 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine can lead to a reduction in cell proliferation and migration . For example, it has been shown to significantly reduce the migration and invasion abilities of 4T1 cells .
Eigenschaften
IUPAC Name |
6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJKRCBUBLIDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=NC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178246 | |
| Record name | 1H-Pyrrolo(3,2-c)pyridine, 2,3-dihydro-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23596-25-0 | |
| Record name | 1H-Pyrrolo(3,2-c)pyridine, 2,3-dihydro-6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023596250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolo(3,2-c)pyridine, 2,3-dihydro-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


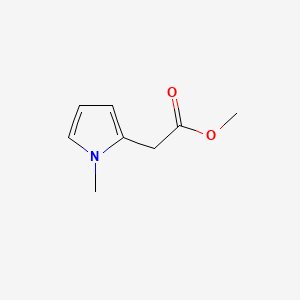
![1,3-Bis[3-(dimethylamino)propyl]urea](/img/structure/B1330001.png)

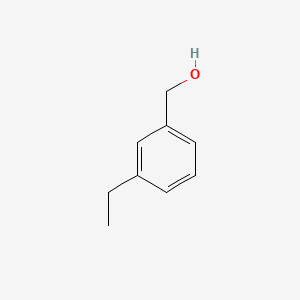

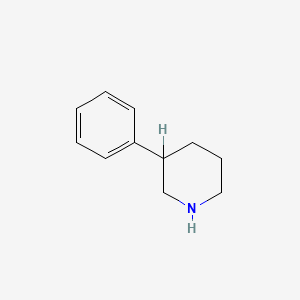
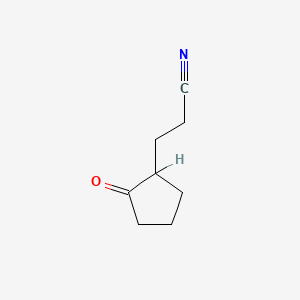

![1-Heptanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1330013.png)

